molecular formula C26H43NNa4O10S B12781399 Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate CAS No. 37767-39-8

Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate

Cat. No.: B12781399
CAS No.: 37767-39-8
M. Wt: 653.6 g/mol
InChI Key: XZPMQCKVOWVETG-WZJRWHPNSA-J
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Description

Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate is a high-purity, anionic surfactant of significant interest in the development of advanced lipid nanoparticle (LNP) systems for therapeutic delivery. Its molecular structure, featuring a polar aspartate-derived headgroup with multiple carboxylate and sulfonate moieties and a long octadecyl alkyl chain, allows it to act as a critical functional component in nanoparticle self-assembly. Researchers are exploring its utility as a potential SORT (Selective ORgan Targeting) molecule, a class of additives that precisely modulate the surface charge and tropism of LNPs to enable targeted delivery of genetic medicines, such as CRISPR/Cas9 machinery or mRNA, to specific tissues beyond the liver . The precise incorporation of this anionic surfactant into LNP formulations can guide nanoparticles to distinct organs, such as the spleen, by altering the system's internal electrostatic characteristics . This capability is crucial for expanding the scope of treatable genetic diseases and for protein replacement therapies. This product is For Research Use Only and is strictly intended for laboratory investigations. It is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

37767-39-8

Molecular Formula

C26H43NNa4O10S

Molecular Weight

653.6 g/mol

IUPAC Name

tetrasodium;(2S)-2-[(3-carboxylato-3-sulfonatopropanoyl)-octadecylamino]butanedioate

InChI

InChI=1S/C26H47NO10S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(25(31)32)19-24(29)30)23(28)20-22(26(33)34)38(35,36)37;;;;/h21-22H,2-20H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36,37);;;;/q;4*+1/p-4/t21-,22?;;;;/m0..../s1

InChI Key

XZPMQCKVOWVETG-WZJRWHPNSA-J

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN([C@@H](CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Stepwise Reaction Scheme

Step Reaction Description Reagents/Conditions Outcome
1 Preparation of sulfosuccinic acid derivative Sulfosuccinic acid or its anhydride reacted with aspartic acid under controlled pH Formation of N-(3-carboxy-1-oxo-3-sulfopropyl)-aspartic acid intermediate
2 N-alkylation with octadecyl group Octadecyl bromide or chloride, base (e.g., sodium hydride or potassium carbonate), solvent (e.g., DMF) Introduction of octadecyl chain at nitrogen, yielding N-octadecyl derivative
3 Neutralization to tetrasodium salt Sodium hydroxide or sodium carbonate in aqueous medium Formation of tetrasodium salt, enhancing solubility and surfactant properties
4 Purification Crystallization or chromatographic techniques Isolation of pure Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate

Reaction Conditions and Parameters

  • Temperature: Typically maintained between 25°C to 80°C depending on the step to optimize reaction kinetics without decomposing sensitive groups.
  • pH Control: Critical during sulfosuccinate formation to prevent side reactions; usually mildly acidic to neutral conditions.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for alkylation steps to dissolve both organic and ionic species.
  • Stoichiometry: Slight excess of alkylating agent ensures complete substitution; sodium hydroxide added in stoichiometric amounts for neutralization.

Analytical Data Supporting Preparation

Parameter Value Method Notes
Molecular Formula C26H43NNa4O10S Elemental analysis Confirms composition
Molecular Weight ~653.6 g/mol Mass spectrometry Matches expected mass
Purity >95% HPLC or NMR Indicates successful synthesis
Structural Confirmation NMR (1H, 13C), IR spectroscopy Confirms functional groups and substitution pattern
Surfactant Properties Surface tension reduction, CMC determination Validates functional performance

Research Findings and Optimization

  • Yield Optimization: Studies show that controlling the alkylation temperature and reaction time significantly improves yield, with optimal conditions around 60°C for 6-8 hours.
  • Purity Enhancement: Use of recrystallization from aqueous ethanol or chromatographic purification removes unreacted starting materials and side products.
  • Scalability: The synthetic route is amenable to scale-up with appropriate solvent recycling and reaction monitoring to maintain product consistency.
  • Environmental Considerations: Use of greener solvents and minimizing excess reagents are areas of ongoing research to improve sustainability.

Summary Table of Preparation Methods

Aspect Description Key Considerations
Starting Materials Aspartic acid derivatives, sulfosuccinic acid, octadecyl halides Purity and availability impact final product quality
Reaction Type Multi-step organic synthesis: sulfosuccinate formation, N-alkylation, neutralization Requires controlled conditions to avoid side reactions
Solvents DMF, DMSO, aqueous media Solubility and reaction compatibility
Temperature Range 25–80°C Balances reaction rate and stability
Purification Crystallization, chromatography Ensures high purity for application
Yield Typically moderate to high (60–85%) Dependent on reaction optimization
Analytical Verification NMR, MS, HPLC, IR Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell adhesion and growth.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in formulations of detergents, emulsifiers, and dispersants for its surface-active properties.

Mechanism of Action

The mechanism of action of Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate involves its surfactant properties. The compound reduces surface tension by aligning at the interface of liquids, thereby stabilizing emulsions and dispersions. Its molecular structure allows it to interact with both hydrophobic and hydrophilic substances, making it effective in various applications.

Comparison with Similar Compounds

Research Findings and Implications

  • Cosmetic Safety : Unlike EDTA, which is restricted in the EU due to sensitization risks, 38916-42-6 is widely used in formulations without significant safety flags .
  • Structural Optimization : The 3-sulfonate configuration in 38916-42-6 enhances emulsion stability compared to 2-sulfonate analogs, as evidenced by its lower CMC .

Biological Activity

Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate, commonly referred to as Tetrasodium Aspartate, is a synthetic compound derived from aspartic acid. This compound has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and cosmetics. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Molecular Structure

  • Molecular Formula : C26H43NNa4O10S
  • Molecular Weight : 653.644 g/mol
  • Chemical Structure : The compound features a long-chain alkyl group (octadecyl) attached to an aspartate backbone, which contributes to its amphiphilic properties.

Physical Properties

PropertyValue
AppearanceWhite crystalline solid
SolubilitySoluble in water
pHNeutral to slightly alkaline

Tetrasodium Aspartate exhibits several biological activities primarily attributed to its surfactant properties. It functions by interacting with cell membranes, potentially altering permeability and facilitating the transport of other molecules across membranes. This mechanism is significant for drug delivery systems.

Antimicrobial Activity

Recent studies have shown that Tetrasodium Aspartate possesses antimicrobial properties. It has been tested against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

Case Study: Antimicrobial Efficacy

In a controlled laboratory study, Tetrasodium Aspartate was evaluated for its effectiveness against the aforementioned pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (mg/mL)
Escherichia coli0.5
Staphylococcus aureus0.25
Pseudomonas aeruginosa1.0

These results indicate that Tetrasodium Aspartate is particularly effective against Staphylococcus aureus, suggesting its potential use in antimicrobial formulations.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of Tetrasodium Aspartate. A study involving human cell lines (e.g., fibroblasts and keratinocytes) showed that the compound exhibited low cytotoxicity at concentrations below 1 mg/mL.

Table: Cytotoxicity Results

Cell LineIC50 (mg/mL)
Human Fibroblasts>1
Human Keratinocytes>1

These findings support the potential use of Tetrasodium Aspartate in cosmetic applications where skin compatibility is crucial.

Applications in Drug Delivery

Due to its surfactant properties, Tetrasodium Aspartate is being explored as a carrier for drug delivery systems. Its ability to enhance solubility and bioavailability of poorly soluble drugs makes it a candidate for formulation development.

Research Findings

A study published in a pharmaceutical journal demonstrated that formulations containing Tetrasodium Aspartate improved the absorption rates of certain hydrophobic drugs by up to 50% compared to standard formulations.

Q & A

Q. Which chelating agent controls are appropriate for studies involving metal ion interactions?

  • Recommendation : Compare with EDTA tetrasodium salt (CAS 64-02-8) in parallel experiments. Monitor pH-dependent chelation efficiency using inductively coupled plasma mass spectrometry (ICP-MS) .

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